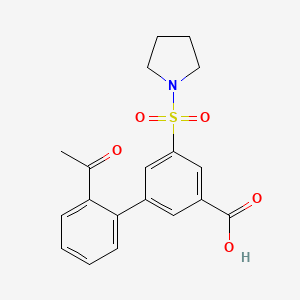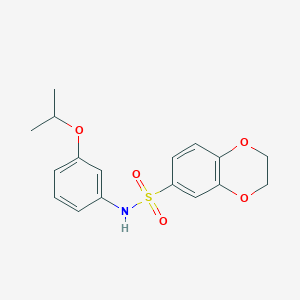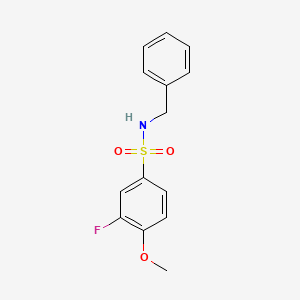
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid, also known as APSB-17, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl-containing biphenyls and has been found to exhibit a range of biological activities. In
作用机制
The mechanism of action of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid involves the inhibition of certain enzymes and signaling pathways that are involved in the inflammatory response. For example, 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, which are involved in the inflammatory response. In addition, 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been shown to inhibit the activity of PDE-4, which is involved in the regulation of intracellular cyclic AMP levels.
Biochemical and Physiological Effects
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the inflammatory response. In addition, 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. In addition, it has been found to exhibit a range of biological activities, making it a useful tool for studying the mechanisms of inflammation and cancer. However, there are also limitations to the use of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid in lab experiments. For example, its effects may be dependent on the cell type or tissue being studied, and it may not be effective in all cases.
未来方向
There are several future directions for research on 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid. One area of research could focus on developing more potent and selective inhibitors of COX-2 and PDE-4. In addition, further studies could investigate the potential applications of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid in the treatment of various inflammatory and cancer-related diseases. Finally, research could explore the potential use of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid as a tool for studying the mechanisms of inflammation and cancer.
合成方法
The synthesis of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid involves a multi-step process that begins with the reaction of 2-acetylbenzoic acid with thionyl chloride to form 2-acetylbenzoyl chloride. This compound is then reacted with 4-bromoaniline to form 2'-acetyl-4'-bromo-5-aminobiphenyl-3-carboxylic acid. The final step involves the reaction of this compound with pyrrolidine and sulfonyl chloride to form 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid.
科学研究应用
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response.
属性
IUPAC Name |
3-(2-acetylphenyl)-5-pyrrolidin-1-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-13(21)17-6-2-3-7-18(17)14-10-15(19(22)23)12-16(11-14)26(24,25)20-8-4-5-9-20/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVIQZLFQHPLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC(=C2)S(=O)(=O)N3CCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-(2-phenoxyethylidene)indoline](/img/structure/B5297035.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5297042.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5297052.png)
![3-allyl-5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297059.png)
![4-(4-chlorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5297063.png)
![N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5297069.png)



![N-(3-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide](/img/structure/B5297116.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5297119.png)
![3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide](/img/structure/B5297120.png)
![4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5297126.png)
![4-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5297127.png)